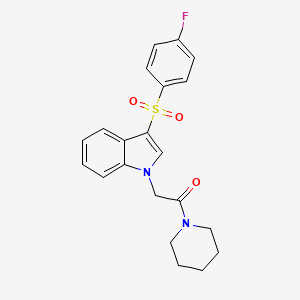

![molecular formula C15H17N3O3 B3008300 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide CAS No. 869472-87-7](/img/structure/B3008300.png)

4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

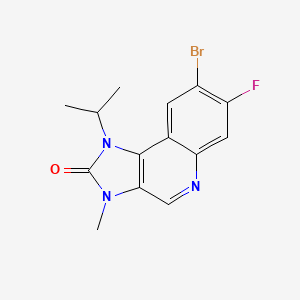

“4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide” is a chemical compound with the CAS No. 869472-87-7. It is a qualified product offered by Benchchem. The molecular formula of a similar compound, 4-{[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]methyl}-N-methylbenzamide, is C18H24N4O2 .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient . Another synthesis method involves reacting sodium tetraphenyl borate with 4-amino-N- [2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Chemical Reactions Analysis

The synthesis of benzamides involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green and powerful technology .

Scientific Research Applications

- Application : Researchers have investigated the antioxidant potential of 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions, making it a promising candidate for potential therapeutic use .

- Application : This benzamide compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Comparative studies with control drugs provide insights into its efficacy .

- Application : Researchers are investigating whether 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide could serve as a lead compound for drug development. Its unique structure may offer advantages in specific therapeutic areas .

- Application : Industries such as plastics, rubber, paper, and agriculture may benefit from the properties of this compound. Further research could explore its applications in these contexts .

- Application : Understanding how this benzamide interacts with proteins and other biomolecules could reveal novel biological functions or potential targets for drug design .

- Application : Researchers can utilize 4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide as a building block for synthesizing more complex compounds. Its reactivity and stability are relevant considerations .

Antioxidant Activity

Antibacterial Properties

Drug Discovery

Industrial Applications

Biological Molecules and Proteins

Synthetic Intermediates

Future Directions

Heat Shock Protein 90 (Hsp90) is one of the most important chaperones involved in regulating the maturation of more than 300 client proteins, many of which are closely associated with refractory diseases, including cancer, neurodegenerative diseases, and viral infections . The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could be a potential future direction for the development of compounds like “4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide”.

properties

IUPAC Name |

4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c16-10-15(7-1-2-8-15)18-13(19)9-21-12-5-3-11(4-6-12)14(17)20/h3-6H,1-2,7-9H2,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOWBKDRVRBDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)